molecular formula C12H11F3O3 B1454654 1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid CAS No. 29765-49-9

1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid

Cat. No.: B1454654
CAS No.: 29765-49-9
M. Wt: 260.21 g/mol
InChI Key: FTWOJOXFIDZHRY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • The compound has been investigated for its potential as an anti-inflammatory agent. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process .
    • Research has indicated that derivatives of this compound can exhibit selective activity against certain cancer cell lines, making it a candidate for further development in oncology therapeutics .
  • Drug Delivery Systems :
    • The incorporation of trifluoromethoxy groups has been shown to enhance the lipophilicity of compounds, improving their absorption and bioavailability when used in drug formulations . This property is particularly beneficial in designing oral medications.

Agrochemical Applications

  • Pesticide Development :
    • The compound has been explored for its pesticidal properties against various agricultural pests. Its structure allows for the modification of the molecule to enhance efficacy against specific target organisms .
    • Case studies indicate that compounds with similar structures have shown effectiveness against nematodes and other arthropods, suggesting potential applications in crop protection .
  • Herbicide Formulations :
    • Due to its ability to disrupt specific biochemical pathways in plants, derivatives of this compound are being studied as potential herbicides. The trifluoromethoxy group is believed to play a role in enhancing herbicidal activity by affecting plant growth regulators .

Material Science Applications

  • Polymer Chemistry :
    • The unique properties of 1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid allow it to be used as a building block in the synthesis of advanced polymers. Its ability to form stable bonds under various conditions makes it suitable for creating high-performance materials .
    • Research indicates that polymers derived from this compound exhibit enhanced thermal stability and chemical resistance, making them ideal for industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnti-inflammatory drug developmentPotential COX inhibition
Oncology therapeuticsSelective activity against cancer cell lines
AgrochemicalsPesticide developmentEffective against nematodes and arthropods
Herbicide formulationsDisruption of plant growth regulators
Material SciencePolymer synthesisEnhanced thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The cyclopropane ring may interact with specific enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid include:

    1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    1-{[4-(Methoxy)phenyl]methyl}cyclopropane-1-carboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-{[4-(Fluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid: Similar structure but with a fluoromethoxy group instead of a trifluoromethoxy group.

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid, with the CAS number 29765-49-9, is a synthetic compound notable for its unique trifluoromethoxy group and cyclopropane structure. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry.

  • Molecular Formula : C12H11F3O3
  • Molecular Weight : 260.2091 g/mol
  • SMILES Notation : OC(=O)C1(CC1)Cc1ccc(cc1)OC(F)(F)F

Biological Activity Overview

The biological activity of this compound has been explored primarily through its effects on cancer cell lines and other biological models. Research indicates that it may exhibit anti-cancer properties, particularly against certain types of tumors.

Anticancer Activity

Studies have shown that compounds with similar structural motifs to this compound possess significant anticancer properties. For instance, trifluoromethylated compounds have been reported to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung carcinoma (A549) .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group may enhance the compound's ability to interact with specific cellular targets, potentially modulating pathways involved in cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have evaluated the compound's efficacy against various cancer cell lines. For example:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound showed a potent inhibitory effect on cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil .
  • A549 (Lung Carcinoma) : Similar compounds have demonstrated cytotoxicity at concentrations as low as 10 μM .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known anticancer agents:

CompoundCell Line TestedIC50 (μM)Notes
1-{[4-(Trifluoromethoxy)...MDA-MB-231< 10Potent inhibition
5-FluorouracilMDA-MB-23111.73Standard control
Trifluoromethyl succinimidesA549< 10Effective against lung carcinoma

Pharmacological Applications

Given its structural characteristics, this compound may serve as a lead for developing new anticancer therapies. The presence of the trifluoromethoxy group is particularly noteworthy as it can influence lipophilicity and bioavailability, essential factors in drug design.

Properties

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)18-9-3-1-8(2-4-9)7-11(5-6-11)10(16)17/h1-4H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWOJOXFIDZHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.